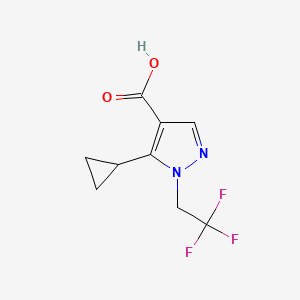

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

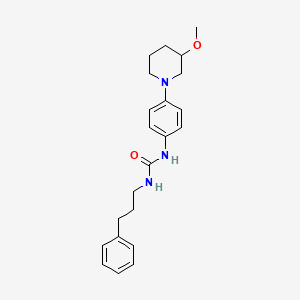

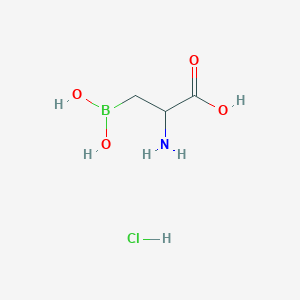

“5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

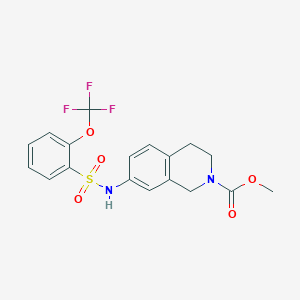

- Pyrazole derivatives, such as 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid, are synthesized through Bronsted acid-mediated annulations, providing access to diverse pyrazole derivatives. Structural confirmation is often achieved via X-ray crystallography Xue et al., 2016.

Combined Experimental and Theoretical Studies

- Detailed experimental and theoretical studies, including NMR and FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, are conducted on pyrazole-4-carboxylic acid derivatives to understand their properties. Density Functional Theory (DFT) is used for computational analysis Viveka et al., 2016.

Novel Ligand Development

- Pyrazole-4-carboxylic acid derivatives are utilized to develop novel ligands containing triazole moieties. These ligands are explored for applications in medicinal chemistry and metal complex catalysis Dalinger et al., 2020.

Chemical Reactions and Applications

- Research into the chemical behavior of aminoazole-4-carboxylic acids, including reactions with electrophiles, highlights their potential utility in various chemical synthesis processes Tanaka et al., 1986.

Synthesis of Condensed Pyrazoles

- Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, leading to the synthesis of condensed pyrazoles with potential applications in organic chemistry and drug development Arbačiauskienė et al., 2011.

Antiproliferative Activity in Cancer Research

- Derivatives of pyrazole-4-carboxylic acid are synthesized and evaluated for antiproliferative activities against human cancer cell lines, demonstrating potential in cancer treatment research Pirol et al., 2014.

Reactivity in Palladium-Catalyzed Direct Arylation

- Studies on the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations provide insights into their potential applications in the development of new chemical entities Sidhom et al., 2018.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It’s known that the compound involves a free radical reaction . In this process, a hydrogen atom is removed from the compound, forming a radical . This radical can then interact with its targets, leading to various changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

properties

IUPAC Name |

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAAPCDAOQJHJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2CC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)